

"2-Chloro-4-(methoxycarbonyl)benzoic acid" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B1368300

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-(methoxycarbonyl)benzoic Acid**: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist Foreword

In the landscape of modern pharmaceutical development, the strategic design and synthesis of complex molecular architectures are paramount. Success in this endeavor often hinges on the availability of highly functionalized, versatile building blocks. **2-Chloro-4-(methoxycarbonyl)benzoic acid** has emerged as such a critical intermediate, particularly in the synthesis of novel therapeutics targeting metabolic diseases. This guide provides an in-depth exploration of its chemical properties, a robust synthetic pathway, and its key reactivity, offering researchers and drug development professionals a comprehensive technical resource. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Molecular Overview and Physicochemical Properties

2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS No. 431888-57-2) is a trifunctional aromatic compound featuring a carboxylic acid, a methyl ester, and a chloro substituent on a

benzene ring.[\[1\]](#)[\[2\]](#) This unique arrangement of functional groups provides multiple, orthogonal sites for chemical modification, making it an exceptionally valuable precursor for complex target molecules in medicinal chemistry.[\[3\]](#)

Key Identifiers and Properties

The fundamental properties of **2-Chloro-4-(methoxycarbonyl)benzoic acid** are summarized in the table below. It is important to note that while some physical properties are based on experimental data for analogous compounds, others are high-quality predictions that provide valuable guidance for experimental design.

Property	Value	Source(s)
CAS Number	431888-57-2	[1] [2] [4]
Molecular Formula	C ₉ H ₇ ClO ₄	[1] [4]
Molecular Weight	214.60 g/mol	[1] [5]
Appearance	Off-white to light brown solid	[2]
Melting Point	No experimental data available. The analogous 2-fluoro derivative melts at 154-155 °C.	[3]
Boiling Point	360.3 ± 27.0 °C (Predicted)	[2]
Density	1.413 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	2.43 ± 0.25 (Predicted)	[2]
Solubility	Soluble in common organic solvents like DMSO, DMF, and alcohols.	
Storage	Store sealed in a dry environment at room temperature.	[2] [6]

Structural and Conformational Analysis

The steric hindrance imposed by the ortho-chloro substituent significantly influences the molecule's conformation. Based on X-ray crystallographic studies of the highly similar 2-fluoro-4-(methoxycarbonyl)benzoic acid, the benzene ring and the methoxycarbonyl group at position 4 are expected to be nearly coplanar to maximize resonance stabilization.^[3] However, the carboxylic acid group at position 1 is forced out of the plane of the aromatic ring, exhibiting a considerable dihedral angle.^[3] This twisting is a direct consequence of steric repulsion between the carboxylic acid's carbonyl oxygen and the chloro substituent, a critical feature that governs the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each of the aromatic protons due to their unique electronic environments.

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically in the range of δ 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.5-8.5 ppm).
 - The proton at C5 (ortho to the ester) will likely appear as a doublet.
 - The proton at C6 (ortho to the carboxylic acid) will appear as a doublet.
 - The proton at C3 (ortho to the chloro group) will likely be a doublet of doublets, coupled to both adjacent protons.
- Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.9-4.0 ppm, consistent with a methyl ester.^[3]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct carbon signals:

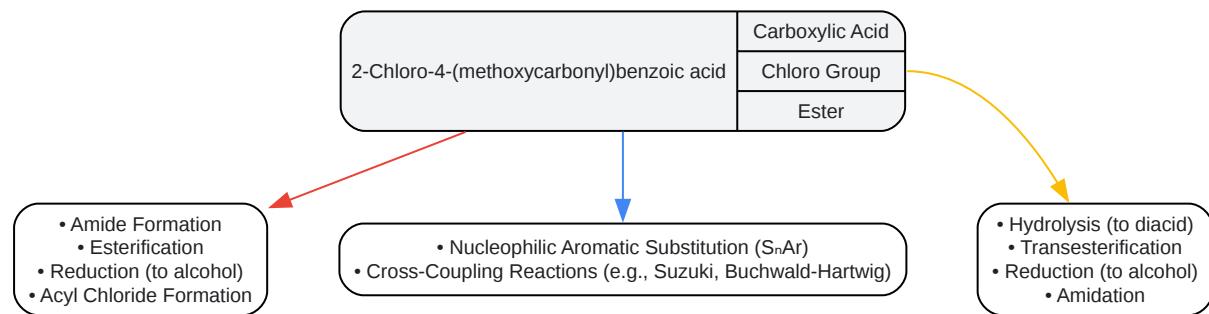
- Carbonyl Carbons (C=O): Two signals in the δ 165-170 ppm range are expected, one for the carboxylic acid and one for the methyl ester.
- Aromatic Carbons (Ar-C): Six signals will be present. The four carbons bearing substituents (C1, C2, C4, and the carbon attached to the ester) will appear in the δ 120-140 ppm range. The two carbons bearing protons (C3, C5, C6) will also resonate in this region.
- Methoxy Carbon (-OCH₃): A signal around δ 52-53 ppm is characteristic of the methyl ester carbon.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups:

- O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[7]
- C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.[7]
- C-O Stretch: Strong bands in the 1200-1320 cm⁻¹ region correspond to C-O stretching of the acid and ester groups.[7]
- C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretch.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) would be expected to show:

- Molecular Ion (M⁺): A molecular ion peak at m/z 214.[8]
- Isotope Peak (M+2): A characteristic peak at m/z 216 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[9]
- Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 183, and the loss of the carboxylic acid group

(•COOH) to give a fragment at m/z 169.

Synthesis and Purification

A practical and scalable synthesis of **2-Chloro-4-(methoxycarbonyl)benzoic acid** can be logically adapted from established industrial processes for structurally related halogenated benzoic acids.^[10] The following multi-step sequence, starting from the readily available dimethyl terephthalate, represents a robust and efficient pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 431888-57-2 | 2-Chloro-4-(methoxycarbonyl)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. rsc.org [rsc.org]
- 3. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]

- 5. chemscene.com [chemscene.com]
- 6. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. PubChemLite - 2-chloro-4-(methoxycarbonyl)benzoic acid (C9H7ClO4) [pubchemlite.lcsb.uni.lu]
- 9. Benzoic acid, 2-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["2-Chloro-4-(methoxycarbonyl)benzoic acid" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1368300#2-chloro-4-methoxycarbonyl-benzoic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com